7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid
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Overview
Description
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid is a complex organic compound with the molecular formula C11H8N2O4.
Preparation Methods
The synthesis of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that stabilize the reaction intermediates. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid can be compared with other cinnoline derivatives, such as:
8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid:
7H,8H,9H-[1,4]dioxepino[2,3-G]cinnoline-3-carboxylic acid: Another related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)8-3-6-4-9-10(17-2-1-16-9)5-7(6)12-13-8/h3-5H,1-2H2,(H,14,15) |
InChI Key |
ILMVHJDNMYEBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(N=NC3=C2)C(=O)O |
Origin of Product |
United States |
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